SS-208 vs. Ricolinostat and Citarinostat: Superior HDAC1 Sparing Reduces Class I HDAC-Driven Off-Target Effects
SS-208 exhibits an IC50 of 1.39 µM against HDAC1, yielding a 116-fold selectivity window relative to HDAC6. In contrast, ricolinostat inhibits HDAC1 with an IC50 of 58 nM (only 12-fold selective), and citarinostat inhibits HDAC1 with an IC50 of 35 nM (13-fold selective) [1][2][3]. This narrower selectivity of ricolinostat and citarinostat against HDAC1 is considered unfavorable for chemical probe applications [4]. Notably, the HDAC1/HDAC6 selectivity ratio for SS-208 is 116, whereas ricolinostat's ratio is 12 and citarinostat's is 13—a difference of approximately one order of magnitude.
| Evidence Dimension | HDAC1/HDAC6 selectivity ratio (fold-selectivity) |
|---|---|
| Target Compound Data | IC50 (HDAC1) = 1.39 µM; IC50 (HDAC6) = 12 nM; Ratio = 116-fold |
| Comparator Or Baseline | Ricolinostat: IC50 (HDAC1) = 58 nM; IC50 (HDAC6) = 5 nM; Ratio = 12-fold. Citarinostat: IC50 (HDAC1) = 35 nM; IC50 (HDAC6) = 2.6 nM; Ratio = 13-fold |
| Quantified Difference | SS-208 HDAC1/HDAC6 selectivity ratio is approximately 10-fold higher than ricolinostat and citarinostat |
| Conditions | Biochemical HDAC inhibition assays using recombinant human HDAC enzymes |
Why This Matters
Superior HDAC1 sparing minimizes Class I HDAC-driven transcriptional and cell-cycle off-target effects, enabling more precise interrogation of HDAC6-specific biology in immuno-oncology and neuroscience applications.
- [1] Bertin Bioreagent. SS-208 product datasheet. CAT N°: 29128. View Source
- [2] MedChemExpress. Ricolinostat (ACY-1215) product page. View Source
- [3] Probes & Drugs. Citarinostat (ACY-241) product page. View Source
- [4] IUPHAR/BPS Guide to Pharmacology. SS-208 ligand page. Ligand ID: 10490. View Source
